![molecular formula C12H16FNO B2413923 4-[(2-Fluorophenyl)methyl]piperidin-4-ol CAS No. 191327-96-5](/img/structure/B2413923.png)
4-[(2-Fluorophenyl)methyl]piperidin-4-ol
Übersicht
Beschreibung
“4-[(2-Fluorophenyl)methyl]piperidin-4-ol” is a chemical compound . It is commonly used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound can be achieved through several steps. One method involves the reaction of 2-fluorobenzoic acid and piperidine in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . Another method involves the use of palladium and rhodium hydrogenation .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine bound to a phenyl group . The piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
This compound appears as a white solid powder . It has a molecular weight of 245.72 . It is soluble in water and some organic solvents, such as methanol and chloroform .Wissenschaftliche Forschungsanwendungen
- FPMINT als Inhibitor: FPMINT ist ein neuartiger Inhibitor von ENTs mit größerer Selektivität für ENT2 gegenüber ENT1 . Diese Selektivität ist bedeutsam, da die meisten aktuellen ENT-Inhibitoren ENT1-selektiv sind.
- Struktur-Wirkungs-Beziehung (SAR): Forscher haben FPMINT-Analoga untersucht, um ihre Struktur-Wirkungs-Beziehung zu verstehen. Bemerkenswerterweise erwies sich Verbindung 3c als der potenteste Inhibitor. Er inhibiert sowohl ENT1 als auch ENT2 irreversibel und nicht-kompetitiv .
- Einfache Piperidine: FPMINT-Analoga mit strukturell einfachen 1,4-disubstituierten Piperidinen wurden evaluiert. Diese Verbindungen zeigten vielversprechende Ergebnisse in antimalariellen Studien .
- Ocfentanil: Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamid) ist ein ortho-fluoriertes Analogon von Methoxyacetylfentanyl. Es wurde für die klinische Evaluierung entwickelt und patentiert .
Inhibition von Equilibrativen Nukleosidtransportern (ENTs)
Antimalariamittel-Eigenschaften
Klinische Evaluierung und Patente
UN-Bewertung und WHO-Überprüfung
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-[(2-Fluorophenyl)methyl]piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, acting as an antagonist . It contains one basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The antagonistic action of this compound on the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound inhibits the virus’s ability to infect cells, thereby potentially slowing the progression of the disease .
Eigenschaften
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)9-12(15)5-7-14-8-6-12/h1-4,14-15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPZTFXENCTZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)
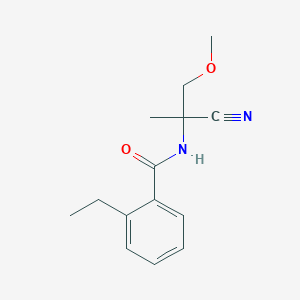
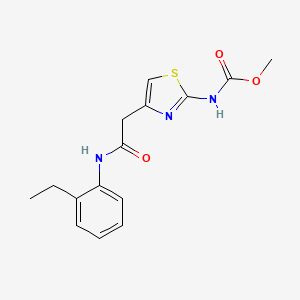
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)


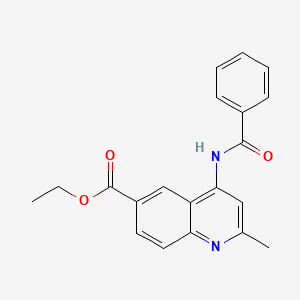

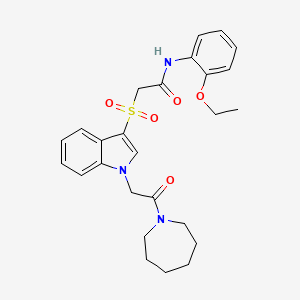
![2-((4-fluorophenyl)thio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2413859.png)
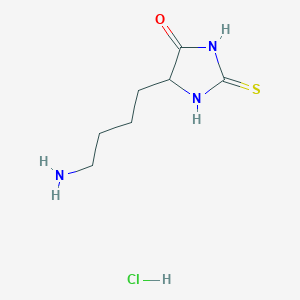
![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)
